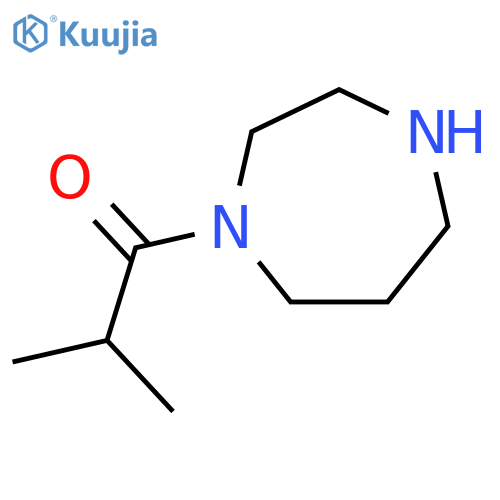Cas no 61903-15-9 (1-(1,4-diazepan-1-yl)-2-methylpropan-1-one)

61903-15-9 structure
商品名:1-(1,4-diazepan-1-yl)-2-methylpropan-1-one
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 1H-1,4-Diazepine, hexahydro-1-(2-methyl-1-oxopropyl)-
- 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one
- MFCD09045730
- 61903-15-9
- AKOS000129643
- DTXSID40588236
- Z239093084
- EN300-67272
- SCHEMBL10157078
-
- MDL: MFCD09045730
- インチ: InChI=1S/C9H18N2O/c1-8(2)9(12)11-6-3-4-10-5-7-11/h8,10H,3-7H2,1-2H3
- InChIKey: ZHQHWBADDPLOQE-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(=O)N1CCCNCC1
計算された属性
- せいみつぶんしりょう: 170.14204
- どういたいしつりょう: 170.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- PSA: 32.34
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-67272-1.0g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Chemenu | CM389291-5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Enamine | EN300-67272-0.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-5G |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 5g |
¥ 4,507.00 | 2023-03-19 | |
| TRC | D423430-50mg |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 50mg |
$ 70.00 | 2022-06-05 | ||
| Enamine | EN300-67272-2.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| 1PlusChem | 1P00JVW0-50mg |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 50mg |
$118.00 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195134-1g |
1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 98% | 1g |
¥2479.00 | 2024-05-06 | |
| Aaron | AR00JW4C-2.5g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 2.5g |
$870.00 | 2025-02-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-1g |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |
61903-15-9 | 95% | 1g |
¥1606.0 | 2024-04-18 |
1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
61903-15-9 (1-(1,4-diazepan-1-yl)-2-methylpropan-1-one) 関連製品
- 155295-47-9(2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one)
- 71260-16-7(2-methyl-1-(piperazin-1-yl)propan-1-one)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 68551-17-7(Isoalkanes, C10-13)
- 506-17-2(cis-Vaccenic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:61903-15-9)1-(1,4-diazepan-1-yl)-2-methylpropan-1-one

清らかである:99%
はかる:1g
価格 ($):199.0